Isonicotinamide, thio-, 1-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinamide, thio-, 1-oxide typically involves the reaction of isonicotinamide with sulfur-containing reagents. One common method is the reaction of isonicotinamide with Lawesson’s reagent, which is a well-known thionation reagent. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Isonicotinamide, thio-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding amide.
Substitution: The thioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isonicotinamide.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
Isonicotinamide, thio-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of isonicotinamide, thio-, 1-oxide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: The parent compound without the thio group.
Thioacetamide: A simpler thioamide with similar chemical properties.
Thiosemicarbazide: Another thioamide with different biological activities
Uniqueness
Isonicotinamide, thio-, 1-oxide is unique due to the presence of both the isonicotinamide and thioamide functionalities. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the parent compounds or other similar thioamides .
Properties
CAS No. |
63919-16-4 |
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Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-4-carbothioamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)5-1-3-8(9)4-2-5/h1-4H,(H2,7,10) |
InChI Key |
QXWRJQUCWGFCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C(=S)N)[O-] |
Origin of Product |
United States |
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